Tesevatinib

Catalog No.
S547971
CAS No.
781613-23-8
M.F
C24H25Cl2FN4O2
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesevatinib

CAS Number

781613-23-8

Product Name

Tesevatinib

IUPAC Name

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Molecular Formula

C24H25Cl2FN4O2

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+

InChI Key

HVXKQKFEHMGHSL-GOOCMWNKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

EXEL-7647, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine, tesevatinib, XL-647, XL647

Canonical SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

The exact mass of the compound Tesevatinib is 490.13386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tesevatinib (also known as XL647, KD019, or EXEL-7647) is an orally bioavailable, multi-targeted small molecule tyrosine kinase inhibitor (TKI) primarily distinguished by its potent activity against EGFR (IC50 = 0.3 nM), VEGFR2/KDR (IC50 = 1.5 nM), EphB4 (IC50 = 1.4 nM), and Src (IC50 = 10.3 nM). Unlike highly selective first-generation EGFR inhibitors, Tesevatinib was rationally designed to simultaneously disrupt tumor cell proliferation and angiogenesis . For procurement and material selection, its most critical differentiating properties are its high blood-brain barrier (BBB) penetrance and its anomalous tissue distribution profile, which includes a profound accumulation in renal tissue [1]. These pharmacokinetic characteristics make it a highly specialized precursor and reference compound for in vivo models of central nervous system (CNS) malignancies and polycystic kidney diseases, where standard systemic TKIs fail to achieve therapeutic concentrations at the target site [2].

Substituting Tesevatinib with first-generation EGFR inhibitors like Erlotinib or Gefitinib frequently results in model failure during specialized in vivo studies. In orthotopic glioblastoma (GBM) or brain metastasis models, first-generation TKIs exhibit poor blood-brain barrier (BBB) penetrance, failing to achieve pharmacodynamically relevant concentrations in the central nervous system due to tight junction restrictions and active efflux [1]. Furthermore, in models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), standard EGFR or Src inhibitors distribute systemically and clear without targeted organ accumulation, necessitating high doses that cause severe off-target toxicity[2]. Tesevatinib overcomes these barriers through a unique pharmacokinetic profile that ensures high CNS penetrance and a 15-fold concentration gradient in renal tissue relative to blood, making it non-interchangeable for these specific applications[3].

Renal Tissue Accumulation for ADPKD Modeling

In pharmacokinetic evaluations for polycystic kidney disease models, Tesevatinib demonstrates a highly atypical and advantageous tissue distribution profile. Quantitative assays reveal that Tesevatinib accumulates in renal tissue at concentrations 15-fold greater than those found in systemic blood circulation [1]. In contrast, standard systemic TKIs typically exhibit relatively uniform tissue distribution or rapid hepatic clearance without targeted renal sequestration [2]. This massive renal accumulation allows researchers to achieve potent local inhibition of cystogenesis-driving pathways (EGFR and Src) at lower systemic doses, significantly reducing the acneiform rash and gastrointestinal toxicities normally associated with chronic systemic EGFR inhibition in vivo [1].

Evidence DimensionKidney-to-blood tissue concentration ratio
Target Compound Data15-fold higher concentration in kidneys vs. blood
Comparator Or BaselineStandard systemic TKIs (lack targeted renal accumulation, ratio ~1:1 or lower)
Quantified Difference15x targeted accumulation in renal tissue
ConditionsIn vivo pharmacokinetic profiling for ADPKD models

This targeted accumulation provides an optimal laboratory workflow fit for chronic in vivo kidney disease models, allowing for high local efficacy without the dose-limiting systemic toxicity of generic TKIs.

Blood-Brain Barrier (BBB) Penetrance for CNS Oncology Models

Tesevatinib was specifically developed to overcome the paracellular permeability restrictions that limit the efficacy of larger molecules and first-generation TKIs in the brain. In wild-type in vivo models, Tesevatinib achieves substantial brain concentrations (e.g., 0.72 μg/g with a brain-to-plasma ratio of 0.53), and in efflux-transporter knockout models, it reaches up to 10.03 μg/g (Kp = 5.73) [1]. This is a stark contrast to Erlotinib and Gefitinib, which are notoriously ineffective in primary brain tumor models due to highly restricted brain delivery across an intact BBB [2]. The ability of Tesevatinib to achieve pharmacodynamically relevant concentrations in the central nervous system makes it a critical tool for orthotopic glioblastoma and brain metastasis research [1].

Evidence DimensionBrain-to-plasma ratio (Kp) and CNS delivery
Target Compound DataKp = 0.53 (WT) to 5.73 (efflux knockout); high BBB penetrance
Comparator Or BaselineErlotinib / Gefitinib (poor BBB penetrance, sub-therapeutic CNS levels)
Quantified DifferenceOrders of magnitude higher functional CNS accumulation compared to 1st-gen TKIs
ConditionsIn vivo murine models (WT and Mdr1a/b(-/-)Bcrp(-/-) TKO)

Procurement of Tesevatinib ensures a precise laboratory workflow fit for researchers building orthotopic brain tumor models where standard EGFR inhibitors fail to reach the target tissue.

Multi-Kinase Potency Eliminating the Need for Co-Formulation

While first-generation inhibitors like Erlotinib are highly selective for EGFR, Tesevatinib provides potent, simultaneous inhibition across multiple distinct kinase families critical for tumor growth and angiogenesis. Biochemical assays demonstrate that Tesevatinib inhibits EGFR with an IC50 of 0.3 nM, while concurrently inhibiting VEGFR2 (KDR) at 1.5 nM, EphB4 at 1.4 nM, and Src at 10.3 nM . Erlotinib lacks this potent low-nanomolar activity against VEGFR2 and Src . For researchers designing complex microenvironment models, utilizing Tesevatinib provides dual anti-proliferative and anti-angiogenic blockade in a single molecule, eliminating the compounding variables, solubility challenges, and complex dosing regimens required when co-formulating an EGFR inhibitor with a separate VEGFR/Src inhibitor .

Evidence DimensionKinase inhibition profile (IC50)
Target Compound DataEGFR (0.3 nM), VEGFR2 (1.5 nM), Src (10.3 nM)
Comparator Or BaselineErlotinib (selective for EGFR, weak/inactive against VEGFR2 and Src)
Quantified DifferenceSub-15 nM potency across 3 distinct kinase families in a single agent
ConditionsCell-free biochemical kinase assays

This multi-target profile significantly improves formulation compatibility by reducing experimental variability and replacing complex multi-drug cocktails with a single, highly potent agent in xenograft models.

Orthotopic Glioblastoma and Brain Metastasis Xenografts

Due to its validated ability to cross the intact blood-brain barrier and achieve high brain-to-plasma ratios, Tesevatinib is the preferred EGFR inhibitor for in vivo CNS oncology models. It allows researchers to accurately assess the impact of EGFR and HER2 blockade in the brain microenvironment, a scenario where Erlotinib and Gefitinib fail due to poor penetrance [1].

In Vivo Models of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tesevatinib's unique pharmacokinetic property of accumulating in renal tissue at 15 times the concentration of systemic blood makes it an ideal candidate for ADPKD research. It enables the targeted inhibition of the EGFR and Src pathways—both central to cystogenesis—while minimizing the systemic toxicity typically associated with chronic TKI administration [2].

Single-Agent Anti-Angiogenic and Anti-Proliferative Assays

In complex tumor microenvironment studies requiring the simultaneous disruption of tumor cell division and blood vessel formation, Tesevatinib serves as a streamlined single-agent solution. Its sub-15 nM IC50 values against EGFR, VEGFR2, and EphB4 eliminate the need to procure, optimize, and co-formulate multiple selective inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

490.1338596 Da

Monoisotopic Mass

490.1338596 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F6XM2TN5A1

Pharmacology

Tesevatinib is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Tesevatinib binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4). This may result in the inhibition of tumor growth and angiogenesis, and tumor regression.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

781613-23-8

Wikipedia

Tesevatinib

Biological Half Life

50-70 hours

Dates

Last modified: 08-15-2023
1: Stasi I, Cappuzzo F. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer. Transl Respir Med. 2014 Jan 6;2:2. doi: 10.1186/2213-0802-2-2. eCollection 2014. PubMed PMID: 25505694; PubMed Central PMCID: PMC4215821.
2: Yu HA, Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. J Natl Compr Canc Netw. 2013 Feb 1;11(2):161-9. PubMed PMID: 23411383; PubMed Central PMCID: PMC3673302.
3: Pietanza MC, Gadgeel SM, Dowlati A, Lynch TJ, Salgia R, Rowland KM Jr, Wertheim MS, Price KA, Riely GJ, Azzoli CG, Miller VA, Krug LM, Kris MG, Beumer JH, Tonda M, Mitchell B, Rizvi NA. Phase II study of the multitargeted tyrosine kinase inhibitor XL647 in patients with non-small-cell lung cancer. J Thorac Oncol. 2012 May;7(5):856-65. doi: 10.1097/JTO.0b013e31824c943f. PubMed PMID: 22722787.
4: Chmielecki J, Pietanza MC, Aftab D, Shen R, Zhao Z, Chen X, Hutchinson K, Viale A, Kris MG, Stout T, Miller V, Rizvi N, Pao W. EGFR-mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib. J Thorac Oncol. 2012 Feb;7(2):434-42. doi: 10.1097/JTO.0b013e31823c5aee. PubMed PMID: 22173702; PubMed Central PMCID: PMC3261336.
5: Pietanza MC, Lynch TJ Jr, Lara PN Jr, Cho J, Yanagihara RH, Vrindavanam N, Chowhan NM, Gadgeel SM, Pennell NA, Funke R, Mitchell B, Wakelee HA, Miller VA. XL647--a multitargeted tyrosine kinase inhibitor: results of a phase II study in subjects with non-small cell lung cancer who have progressed after responding to treatment with either gefitinib or erlotinib. J Thorac Oncol. 2012 Jan;7(1):219-26. doi: 10.1097/JTO.0b013e31822eebf9. PubMed PMID: 22011666.
6: Gaughan EM, Costa DB. Genotype-driven therapies for non-small cell lung cancer: focus on EGFR, KRAS and ALK gene abnormalities. Ther Adv Med Oncol. 2011 May;3(3):113-25. doi: 10.1177/1758834010397569. PubMed PMID: 21904575; PubMed Central PMCID: PMC3150063.
7: Giaccone G, Wang Y. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors. Cancer Treat Rev. 2011 Oct;37(6):456-64. doi: 10.1016/j.ctrv.2011.01.003. Epub 2011 Mar 1. Review. PubMed PMID: 21367530; PubMed Central PMCID: PMC3139833.
8: Nguyen KS, Kobayashi S, Costa DB. Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancers dependent on the epidermal growth factor receptor pathway. Clin Lung Cancer. 2009 Jul;10(4):281-9. doi: 10.3816/CLC.2009.n.039. Review. PubMed PMID: 19632948; PubMed Central PMCID: PMC2758558.
9: Pakkala S, Ramalingam SS. Combined inhibition of vascular endothelial growth factor and epidermal growth factor signaling in non-small-cell lung cancer therapy. Clin Lung Cancer. 2009 Mar;10 Suppl 1:S17-23. doi: 10.3816/CLC.2009.s.003. Review. PubMed PMID: 19362942.
10: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. doi: 10.1634/theoncologist.2008-0276. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.
11: Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. J Thorac Oncol. 2008 Jun;3(6 Suppl 2):S146-9. doi: 10.1097/JTO.0b013e318174e96e. Review. PubMed PMID: 18520300.
12: Cabebe E, Wakelee H. Role of anti-angiogenesis agents in treating NSCLC: focus on bevacizumab and VEGFR tyrosine kinase inhibitors. Curr Treat Options Oncol. 2007 Feb;8(1):15-27. Review. PubMed PMID: 17634832.
13: Gendreau SB, Ventura R, Keast P, Laird AD, Yakes FM, Zhang W, Bentzien F, Cancilla B, Lutman J, Chu F, Jackman L, Shi Y, Yu P, Wang J, Aftab DT, Jaeger CT, Meyer SM, De Costa A, Engell K, Chen J, Martini JF, Joly AH. Inhibition of the T790M gatekeeper mutant of the epidermal growth factor receptor by EXEL-7647. Clin Cancer Res. 2007 Jun 15;13(12):3713-23. PubMed PMID: 17575237.

Explore Compound Types